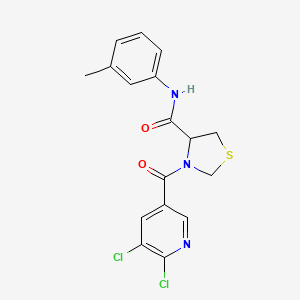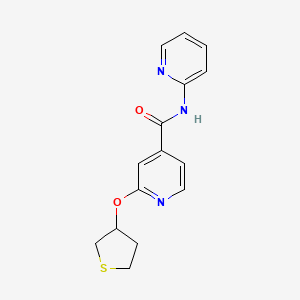
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide is a useful research compound. Its molecular formula is C14H21N3O5S and its molecular weight is 343.4. The purity is usually 95%.
BenchChem offers high-quality N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Research on derivatives closely related to the specified compound has shown promising anticancer activity. A study on novel indenopyridine derivatives, which share structural similarities, revealed that some compounds exhibited significant in vitro anticancer activity against the breast cancer cell line (MCF7). Among them, certain derivatives displayed higher potency compared to the reference drug Doxorubicin, indicating their potential as anticancer agents (Ghorab & Al-Said, 2012).
Antibacterial Agents
Another study focused on the synthesis and reactions of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which are structurally related to the compound . These derivatives were tested for their antibacterial properties, with enoxacin being synthesized through a similar route, showcasing the compound's potential as a potent antibacterial agent (Miyamoto et al., 1987).
Synthetic Applications
Further research into sulfonamide derivatives has led to advancements in synthetic chemistry, providing new methods for synthesizing complex molecules. For example, the synthesis of substituted 2-pyridones through the Pummerer cyclization-deprotonation-cycloaddition cascade of imidosulfoxides demonstrates the versatility of sulfonamide derivatives in constructing diverse molecular architectures (Padwa et al., 1999).
Nootropic Agents
Another area of application involves the synthesis of compounds for potential nootropic (cognitive enhancer) activity. Research on the synthesis of some novel heterocyclic compounds having a sulphamido moiety, including 1,4-disubstituted 2-oxopyrrolidines and related compounds, has explored their potential as nootropic agents, highlighting the broad utility of sulfonamide derivatives in medicinal chemistry (Nunna et al., 2014).
properties
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5S/c18-12-2-1-3-13(19)16(12)6-7-23(21,22)15-10-8-14(20)17(9-10)11-4-5-11/h10-11,15H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWODVZPLYYTVKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)NC2CC(=O)N(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine](/img/structure/B2957890.png)
![Tert-butyl N-(5-azaspiro[3.5]nonan-7-yl)carbamate](/img/structure/B2957891.png)




![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2957897.png)
![1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one](/img/structure/B2957898.png)
![N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2957902.png)


![2-amino-4-{4-methoxy-3-[(3-methoxyphenoxy)methyl]phenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2957907.png)
![2-(Methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2957909.png)